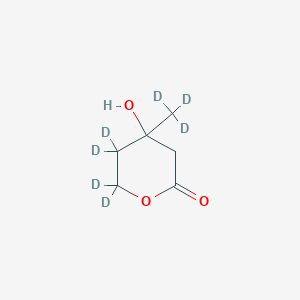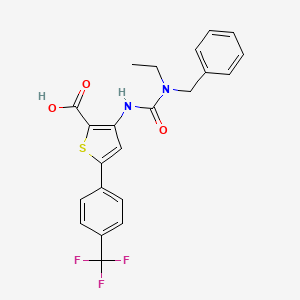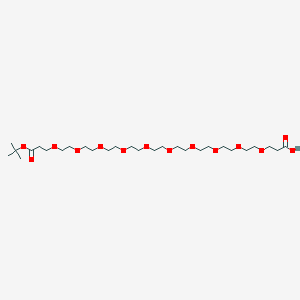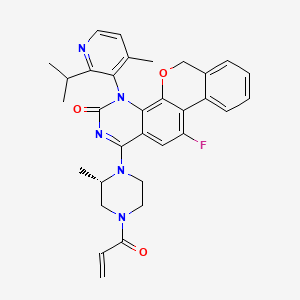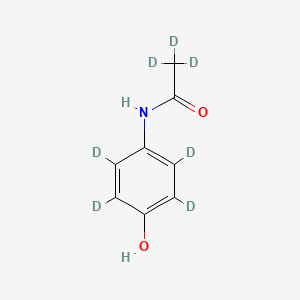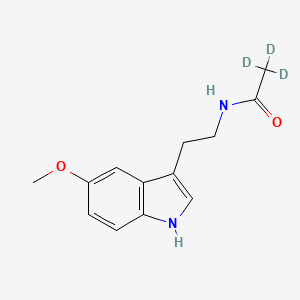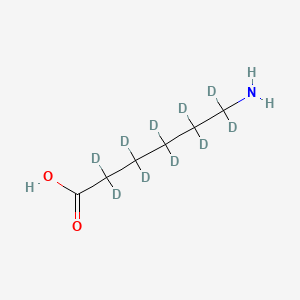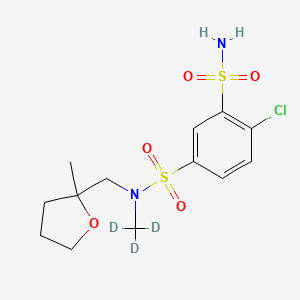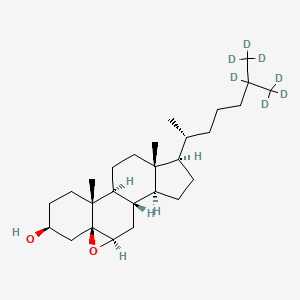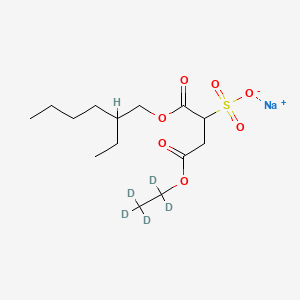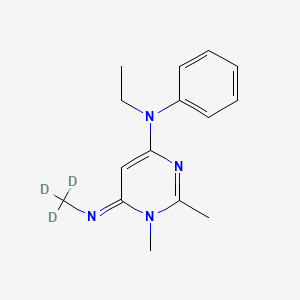
Antiallergic agent-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiallergic agent-1 is a compound known for its ability to inhibit histamine release from mast cells, thereby preventing allergic reactions. It is classified as an antiallergic compound and holds potential for unique therapeutic advantages . This compound is particularly significant in the treatment of allergic conditions such as asthma and rhinitis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antiallergic agent-1 involves several steps. One common method includes the reaction of bis(trimethylsilyl)chloromethane with mercaptoacetic acid in the presence of sodium hydroxide and methanol. This reaction produces 2-(bis(trimethylsilyl)methylthio)acetic acid, which is then oxidized using hydrogen peroxide and acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) techniques to ensure purity and consistency .
化学反応の分析
Types of Reactions: Antiallergic agent-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and acetic acid are commonly used for oxidation reactions.
Reduction: Sodium borohydride is often employed for reduction processes.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced antiallergic properties .
科学的研究の応用
Antiallergic agent-1 has a wide range of applications in scientific research:
作用機序
Antiallergic agent-1 exerts its effects by inhibiting the release of histamine from mast cells. This inhibition is achieved through the augmentation of cyclic adenosine monophosphate (cAMP) levels in mast cells, which in turn inhibits histamine release. The compound also inhibits cAMP phosphodiesterase, further enhancing cAMP levels . Additionally, this compound may have antagonistic effects on interleukin-3, contributing to its antiallergic properties .
類似化合物との比較
Cromolyn Sodium: Another antiallergic compound used in the treatment of asthma and allergic rhinitis.
Amlexanox: Known for its antiallergic and anti-inflammatory properties, used in the treatment of aphthous ulcers.
Olopatadine: A selective histamine H1-receptor antagonist used for allergic rhinitis and conjunctivitis.
Uniqueness: Antiallergic agent-1 is unique due to its dual mechanism of action involving both the inhibition of histamine release and the inhibition of cAMP phosphodiesterase. This dual action makes it particularly effective in preventing allergic reactions .
特性
分子式 |
C27H19F6N5O |
|---|---|
分子量 |
543.5 g/mol |
IUPAC名 |
3-[2-[2-amino-5-(1-methylpyrazol-4-yl)pyridin-3-yl]ethynyl]-N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C27H19F6N5O/c1-15-3-4-18(25(39)37-23-10-21(26(28,29)30)9-22(11-23)27(31,32)33)7-16(15)5-6-17-8-19(12-35-24(17)34)20-13-36-38(2)14-20/h3-4,7-14H,1-2H3,(H2,34,35)(H,37,39) |
InChIキー |
CEUSZLVORFRBCV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#CC3=C(N=CC(=C3)C4=CN(N=C4)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


